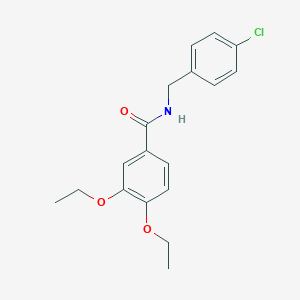

N-(4-chlorobenzyl)-3,4-diethoxybenzamide

Description

N-(4-Chlorobenzyl)-3,4-diethoxybenzamide is a benzamide derivative characterized by a 4-chlorobenzyl group attached to a benzamide core substituted with diethoxy groups at the 3- and 4-positions of the benzene ring. The diethoxy substituents likely enhance lipophilicity compared to dimethoxy analogs, influencing bioavailability and target binding .

Properties

Molecular Formula |

C18H20ClNO3 |

|---|---|

Molecular Weight |

333.8g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-3,4-diethoxybenzamide |

InChI |

InChI=1S/C18H20ClNO3/c1-3-22-16-10-7-14(11-17(16)23-4-2)18(21)20-12-13-5-8-15(19)9-6-13/h5-11H,3-4,12H2,1-2H3,(H,20,21) |

InChI Key |

NRMCIOQJRMCQHL-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)OCC |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(4-chlorobenzyl)-3,4-diethoxybenzamide, highlighting differences in substituents, molecular weights, synthesis yields, and observed properties:

Structural and Functional Differences

- Heterocyclic Linkers : Thiadiazole () and oxadiazole () rings introduce rigidity and electronic effects, which may influence binding to enzymatic targets (e.g., kinases or polymerases).

- Chain Modifications : The butenamide derivative () demonstrates how extended chains and acetamido groups can alter conformational stability, as evidenced by intramolecular hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.